1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one
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Overview
Description
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable acylating agent such as propan-2-one. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or aryl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity. This interaction can lead to the inhibition of enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole ring structure without additional functional groups.
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one.
1,2,3-Triazole: An isomer of 1,2,4-triazole with different nitrogen atom positioning.
Uniqueness: this compound is unique due to the presence of both a triazole ring and a sulfanyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
134520-75-5 |
---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-5(10)3-11-6-8-7-4-9(6)2/h4H,3H2,1-2H3 |
InChI Key |
QDMAIZVLPCUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=CN1C |
Purity |
95 |
Origin of Product |
United States |
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